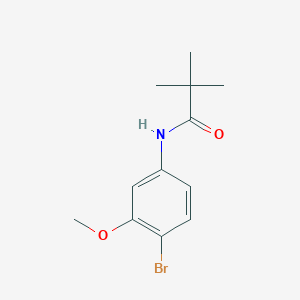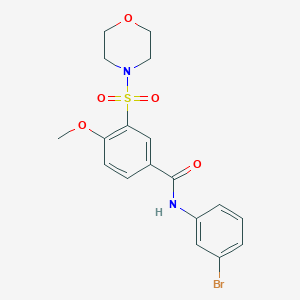
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. This compound is also known as Bromantane and is used for scientific research purposes. Bromantane was first synthesized in the 1980s in Russia and has since been studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Bromantane is not fully understood, but it is believed to work by modulating the levels of dopamine and serotonin in the brain. Bromantane has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. Bromantane has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromantane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is a relatively new compound, and its long-term effects are not fully understood. Another limitation is that it is a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are many potential future directions for the study of Bromantane. One direction is to further investigate its potential applications in medicine, sports, and military. Another direction is to study its long-term effects and potential side effects. Additionally, more research is needed to fully understand the mechanism of action of Bromantane and how it interacts with other compounds in the body.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide, or Bromantane, is a chemical compound that has potential applications in various fields such as medicine, sports, and military. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. While Bromantane has a number of advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand the potential applications and long-term effects of Bromantane.
Métodos De Síntesis
Bromantane is synthesized by reacting 3-bromoanisole with 2,2-dimethylpropanoic acid in the presence of a catalyst. The reaction results in the formation of N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. The synthesis of Bromantane is a complex process and requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
Bromantane has been extensively studied for its potential applications in various fields such as medicine, sports, and military. In medicine, Bromantane has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. In sports, Bromantane has been studied for its potential use as a performance-enhancing drug. In the military, Bromantane has been studied for its potential use as a psychostimulant and as a means of improving cognitive function in soldiers.
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) |
Clave InChI |
HERUOPJDCINQLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)




![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)